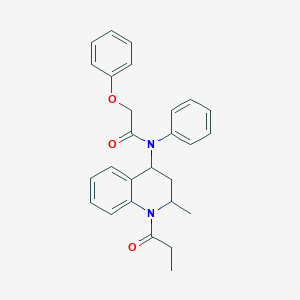![molecular formula C31H36N2O5S B14999452 Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999452.png)
Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include ethyl benzoate, dimethoxybenzene, and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with similar functional groups but lacking the complex tetrahydroisoquinoline structure.
Methyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Phenyl acetate: An ester with a phenyl group, used in the synthesis of various organic compounds.
Uniqueness
Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate stands out due to its complex structure, which includes multiple functional groups and a tetrahydroisoquinoline core. This complexity makes it a valuable compound for studying intricate organic reactions and exploring potential biological activities .
Propriétés
Formule moléculaire |
C31H36N2O5S |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
ethyl 4-[[2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C31H36N2O5S/c1-6-21-10-8-9-20(3)29(21)32-31(39)33-16-15-23-17-27(35-4)28(36-5)18-25(23)26(33)19-38-24-13-11-22(12-14-24)30(34)37-7-2/h8-14,17-18,26H,6-7,15-16,19H2,1-5H3,(H,32,39) |
Clé InChI |
RCWWORKPTWEJBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B14999372.png)
![3,4-dimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14999387.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B14999390.png)
![3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14999392.png)
![Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999393.png)
![2-[(Phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl thiocyanate](/img/structure/B14999398.png)
![4-[(2,5-dimethylbenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999405.png)
![Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate](/img/structure/B14999415.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B14999427.png)
![N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B14999431.png)
![N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide](/img/structure/B14999444.png)
![N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B14999456.png)
![2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide](/img/structure/B14999458.png)

